PRL-3 Inhibitor I PRL-3 Inhibitor I 5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 893449-38-2
VCID: VC0521935
InChI: InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)
SMILES: C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br
Molecular Formula: C17H11Br2NO2S2
Molecular Weight: 485.2 g/mol

PRL-3 Inhibitor I

CAS No.: 893449-38-2

Cat. No.: VC0521935

Molecular Formula: C17H11Br2NO2S2

Molecular Weight: 485.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PRL-3 Inhibitor I - 893449-38-2

Specification

Description 5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is an aromatic ether.
CAS No. 893449-38-2
Molecular Formula C17H11Br2NO2S2
Molecular Weight 485.2 g/mol
IUPAC Name 5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)
Standard InChI Key HXNBAOLVPAWYLT-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br
SMILES C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br
Canonical SMILES C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br
Appearance Solid powder

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